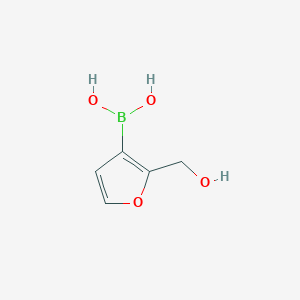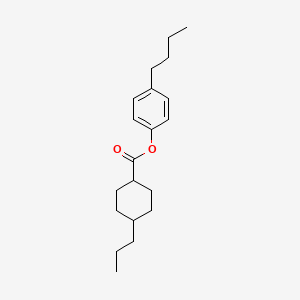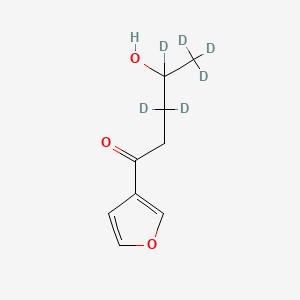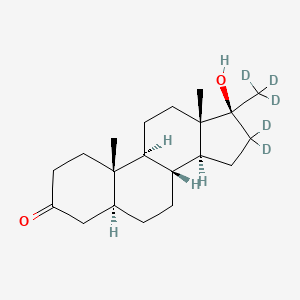
Mestanolone-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mestanolone-d5 is a synthetic anabolic-androgenic steroid (AAS) and a deuterated form of mestanoloneThis compound is primarily used as a reference standard in pharmaceutical research and toxicology studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mestanolone-d5 involves the deuteration of mestanolone. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves multiple steps, including the preparation of intermediates, deuteration, and purification. The final product is obtained in a highly pure form, suitable for use as a reference standard in various research applications .
Análisis De Reacciones Químicas
Types of Reactions: Mestanolone-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to alcohols or hydrocarbons.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Mestanolone-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of steroids.
Biology: Employed in studies investigating the metabolic pathways and biological effects of anabolic steroids.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the behavior of anabolic steroids in the human body.
Mecanismo De Acción
Mestanolone-d5 exerts its effects by binding to androgen receptors within the body’s cells. This binding triggers a series of physiological responses, including increased muscle mass, improved strength, and rapid fat loss. The compound promotes protein synthesis, inhibits protein breakdown, and regulates fat metabolism. These effects are achieved through the activation of specific molecular pathways, including the androgen receptor signaling pathway .
Comparación Con Compuestos Similares
Mestanolone-d5 is similar to other anabolic-androgenic steroids, such as:
Dihydrotestosterone (DHT): this compound is an orally active version of DHT, with similar androgenic and anabolic effects.
Methyl-DHT: Another synthetic derivative of DHT, known for its strong androgenic effects and moderate anabolic effects.
Uniqueness: this compound is unique due to its deuterated nature, which makes it a valuable reference standard in research. The incorporation of deuterium atoms enhances the stability and allows for precise analytical measurements .
Propiedades
Fórmula molecular |
C20H32O2 |
|---|---|
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
(5S,8R,9S,10S,13S,14S,17S)-16,16-dideuterio-17-hydroxy-10,13-dimethyl-17-(trideuteriomethyl)-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13,15-17,22H,4-12H2,1-3H3/t13-,15+,16-,17-,18-,19-,20-/m0/s1/i3D3,11D2 |
Clave InChI |
WYZDXEKUWRCKOB-OOFBDQBOSA-N |
SMILES isomérico |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)[2H] |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


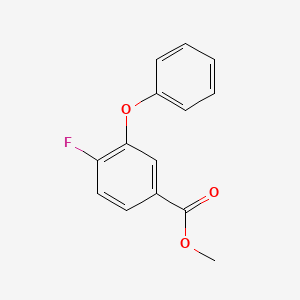

![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)
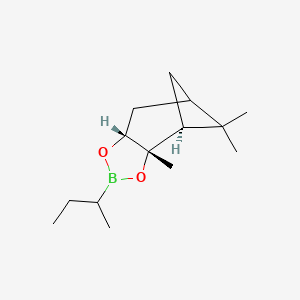
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)

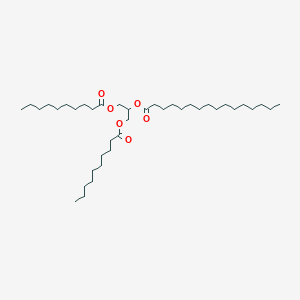
![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
